2-(4-Chloro-3-fluorophenoxy)-3-methylaniline
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Overview
Description
2-(4-Chloro-3-fluorophenoxy)-3-methylaniline is an organic compound that features a phenoxy group substituted with chlorine and fluorine atoms, and an aniline moiety with a methyl group
Preparation Methods
The synthesis of 2-(4-Chloro-3-fluorophenoxy)-3-methylaniline typically involves the reaction of 4-chloro-3-fluoroaniline with 3-methylphenol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-(4-Chloro-3-fluorophenoxy)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Chloro-3-fluorophenoxy)-3-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Chloro-3-fluorophenoxy)-3-methylaniline can be compared with similar compounds such as:
2-(3-Chloro-4-fluorophenoxy)acetic acid: This compound has a similar phenoxy group but differs in the presence of an acetic acid moiety instead of an aniline group.
2-(4-Chloro-3-fluorophenoxy)acetic acid: Similar to the previous compound but with the phenoxy group substituted at different positions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C13H11ClFNO |
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Molecular Weight |
251.68 g/mol |
IUPAC Name |
2-(4-chloro-3-fluorophenoxy)-3-methylaniline |
InChI |
InChI=1S/C13H11ClFNO/c1-8-3-2-4-12(16)13(8)17-9-5-6-10(14)11(15)7-9/h2-7H,16H2,1H3 |
InChI Key |
XDRMFRDZJQVBDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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